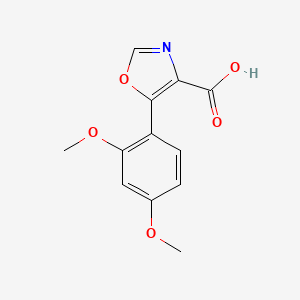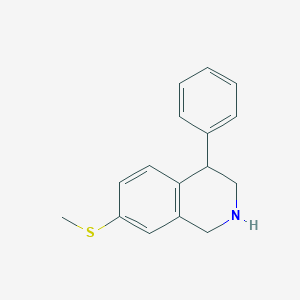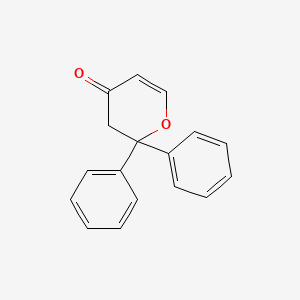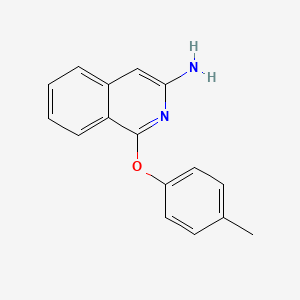
5-(2,4-Dimethoxyphenyl)oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Dimethoxyphenyl)oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two methoxy groups attached to the phenyl ring, which is connected to the oxazole ring at the 5-position, and a carboxylic acid group at the 4-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dimethoxyphenyl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide under flow conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable flow synthesis techniques. These methods ensure high yield and purity of the product, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(2,4-Dimethoxyphenyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles.
Substitution: Reactions involving the substitution of functional groups on the phenyl ring or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Substitution: Palladium-catalyzed direct arylation using iodo-, bromo-, and chloro(hetero)aromatics.
Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
5-(2,4-Dimethoxyphenyl)oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anti-biofilm activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 5-(2,4-Dimethoxyphenyl)oxazole-4-carboxylic acid involves its interaction with various molecular targets. The compound’s structure allows it to interfere with biofilm formation in bacteria such as Staphylococcus aureus, inhibiting biofilm formation by up to 79% at certain concentrations . The exact molecular pathways and targets are still under investigation, but its ability to disrupt microbial processes makes it a promising candidate for further research.
Vergleich Mit ähnlichen Verbindungen
Macrooxazole A: Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate.
Macrooxazole D: Methyl 2-(4-hydroxybenzyl)-5-(oxiran-2-yl)-oxazole-4-carboxylate.
Comparison: 5-(2,4-Dimethoxyphenyl)oxazole-4-carboxylic acid is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C12H11NO5 |
|---|---|
Molekulargewicht |
249.22 g/mol |
IUPAC-Name |
5-(2,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO5/c1-16-7-3-4-8(9(5-7)17-2)11-10(12(14)15)13-6-18-11/h3-6H,1-2H3,(H,14,15) |
InChI-Schlüssel |
ZXOKESZQUFKEMH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=C(N=CO2)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2-[(2-naphthalenylimino)methyl]-](/img/structure/B11863197.png)
![11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione](/img/structure/B11863208.png)
![Ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11863214.png)
![2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one](/img/structure/B11863220.png)

![1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]methanamine](/img/structure/B11863240.png)
![Tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B11863243.png)
![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B11863245.png)






